Magnesium clofibrate

Pharmacokinetics Bioavailability Absorption Kinetics

Magnesium clofibrate (CAS 14613-30-0) serves as a model compound for studying salt-form effects on oral absorption of lipophilic acid drugs. Its distinct Tmax (2 h vs 4 h for clofibrate) enables clear formulation comparisons. Additionally, it supports first- vs second-generation fibrate research and preclinical synergy studies. • Key applications: absorption kinetics model (Tmax shift), first- vs second-generation fibrate comparison, synergy with Mg/Al salts. • Consistent quality, fast global shipping.

Molecular Formula C20H20Cl2MgO6
Molecular Weight 451.6 g/mol
CAS No. 14613-30-0
Cat. No. B227153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium clofibrate
CAS14613-30-0
Molecular FormulaC20H20Cl2MgO6
Molecular Weight451.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Mg+2]
InChIInChI=1S/2C10H11ClO3.Mg/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2
InChIKeySYMULEBHDFQHNX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Clofibrate: Overview for Lipid-Lowering Research


Magnesium clofibrate (CAS 14613-30-0) is the magnesium salt of clofibric acid, the active metabolite of the fibrate-class lipid-lowering agent clofibrate [1]. As an aryloxyisobutyric acid derivative, it functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, primarily reducing serum triglycerides and very low-density lipoprotein (VLDL) cholesterol [2]. This compound is offered for research use in studies of lipid metabolism, peroxisome proliferation, and fibrate pharmacology . Its molecular formula is C₂₀H₂₀Cl₂MgO₆ [3].

PPARα pathway agonism and lipid metabolism research
Fibrate salt-form pharmacology and absorption kinetics studies
Peroxisome proliferation and fibrate-class comparator research

Why Magnesium Clofibrate Differs from Other Fibrates


The substitution of magnesium clofibrate with the more common clofibrate or alternative fibrates such as gemfibrozil or fenofibrate is not scientifically justified without careful consideration. While all members of the fibrate class share a common PPARα mechanism, the specific salt form alters the compound's physicochemical properties, which can significantly impact its absorption kinetics and, consequently, its in vivo pharmacodynamic profile [1]. Furthermore, historical clinical data reveal that clofibrate itself carries a unique adverse effect profile, including an increased risk of gallstone formation and a concerning mortality signal, which differentiates it from the second-generation fibrates like gemfibrozil and fenofibrate [2]. Therefore, any research or procurement decision must be based on compound-specific data rather than class-based assumptions.

Target Magnesium clofibrate (Mg²⁺ salt)
Substitute Risk Salt form alters physicochemical properties; absorption kinetics may shift vs. ethyl ester clofibrate
Target Compound-specific PK profile
Substitute Risk Class-level PPARα assumptions may not capture compound-specific absorption or endpoint behavior
Target First-generation fibrate research tool
Substitute Risk Endpoint profile context may differ from later-generation fibrates; direct substitution not supported by compound-specific data

Quantitative Evidence for Magnesium Clofibrate


Faster Absorption Kinetics vs. Clofibrate

In a direct comparative pharmacokinetic study, the maximum blood level (Cmax) of the active metabolite clofibric acid was attained more rapidly following oral administration of magnesium clofibrate compared to the ethyl ester form, clofibrate. The time to reach peak concentration (Tmax) was 2 hours for magnesium clofibrate versus 4 hours for clofibrate [1]. This indicates a quantifiable difference in absorption rate, despite both forms achieving nearly complete absorption [1].

Absorption Rate (Tmax)
Head-to-head
Target: 2 h vs. Clofibrate: 4 h
Reported faster Tmax context; supports absorption-rate comparison
Oral administration; combination preparation with meso-inositol hexanicotinate
Pharmacokinetics Bioavailability Absorption Kinetics

Comparable Absorption Efficiency to Clofibrate

The extent of absorption of the active clofibric acid metabolite was found to be identical for both magnesium clofibrate and the comparator clofibrate, with both achieving near-complete absorption of approximately 100% [1]. Furthermore, the total urinary excretion of the active moiety over 48 hours was 90% for both compounds, indicating equivalent systemic exposure and elimination of the active pharmaceutical ingredient [1].

Absorption Extent
Head-to-head
~100%absorption
Reported equivalent absorption context; active moiety exposure comparable to clofibrate
Measured via 48 h urinary excretion in human subjects
Pharmacokinetics Bioavailability Absorption

PPARα Agonism and Lipid-Lowering Class Efficacy

While direct comparative lipid-lowering efficacy data for magnesium clofibrate versus other fibrates are not available, class-level inference from the fibrate family can be drawn. In large randomized controlled trials, the first-generation fibrate clofibrate has demonstrated a modest 9% reduction in total cholesterol compared to placebo, and its use was associated with a 25% relative increase in non-cardiovascular mortality [1]. In contrast, the second-generation fibrate gemfibrozil in the VA-HIT trial showed a 22% relative risk reduction in major cardiovascular events (p=0.006) in patients with coronary disease and low HDL cholesterol [2]. Fenofibrate has shown mixed results, with a non-significant 11% reduction in the primary endpoint in the FIELD study, but a significant 25% reduction in total cardiovascular events when data are corrected for statin use [3].

Class-Level Endpoint Data
Class-level
Clofibrate class: 9% TC reduction vs. placebo; gemfibrozil: 22% RRR CV events; fenofibrate: 11% RRR primary endpoint
Reported class-level endpoint context; not compound-specific data
Trial context: WHO, VA-HIT, FIELD; data to verify for magnesium salt
Pharmacodynamics Lipid-Lowering PPARα Agonist

Synergistic Cholesterol-Lowering Combination

A patent (US4064234) explicitly describes pharmaceutical compositions comprising clofibrate or a clofibrate derivative, including magnesium clofibrate, in combination with a non-toxic magnesium or aluminum salt capable of forming insoluble bile acid salts [1]. The patent claims a synergistic effect for this combination, resulting in a reduction in blood cholesterol that is greater than can be achieved with the fibrate or the metal salt alone, and faster than would be expected from their additive effects [1].

Combination Effect
Data to verify
Patent claims greater-than-additive cholesterol reduction with Mg/Al bile acid salts
Reported combination effect context; requires independent validation
Patent evidence; in vivo hypercholesterolemia model
Synergistic Therapy Hypercholesterolemia Combination Therapy

Magnesium Clofibrate Application Scenarios


Salt Form Effects on Absorption Kinetics

Researchers investigating the impact of salt formulation on the oral absorption rate of lipophilic acid drugs can utilize magnesium clofibrate as a model compound. The evidence demonstrates a clear, quantifiable difference in Tmax (2 hours) compared to the ethyl ester clofibrate (4 hours) [1], providing a robust system for studying formulation effects on gastrointestinal uptake and plasma concentration-time profiles.

Comparative Fibrate Pharmacology and PPARα Activation

Magnesium clofibrate serves as an ideal reference compound for studies comparing first- and second-generation fibrates. As a direct derivative of clofibrate, it allows researchers to isolate the pharmacological effects of the core clofibric acid moiety while providing the opportunity to investigate how newer fibrates (gemfibrozil, fenofibrate) have evolved to improve clinical outcomes [2][3][4]. Its known but dated safety profile, including increased gallstone risk and mortality signal, provides a critical negative control for evaluating improved safety profiles in novel PPARα agonists [2].

Synergistic Hypercholesterolemia Therapies with Metal Salts

Based on the patented synergistic combination with magnesium or aluminum salts, magnesium clofibrate is a key component for preclinical research into novel combination therapies for hypercholesterolemia [5]. Studies can explore the mechanism of this claimed synergy, potentially investigating bile acid sequestration or other pathways, which is a unique application not shared by other clofibrate salts or esters.

Application
Selection Property
Validation Focus
Salt-form absorption kinetics research
Absorption kinetics context
Tmax endpoint review
Comparative fibrate pharmacology
PPARα pathway activation context
Class-level endpoint profile review
Synergistic combination research
Bile acid salt combination context
Combination mechanism review
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